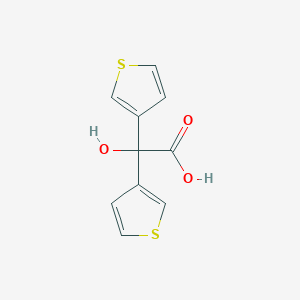![molecular formula C10H18O B2582758 (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287283-52-5](/img/structure/B2582758.png)
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol: is a compound that features a unique bicyclo[1.1.1]pentane core structure. This structure is characterized by its three-dimensional, highly strained ring system, which imparts unique chemical and physical properties. The compound is of interest in various fields, including materials science, drug discovery, and organic synthesis, due to its potential as a bioisostere and its ability to enhance the solubility and stability of drug molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the construction of the bicyclo[1.1.1]pentane core, followed by functionalization at the bridgehead positions. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as bicyclo[1.1.0]butanes and [1.1.1]propellanes, followed by functionalization and purification steps. The use of nickel/photoredox catalysis has been reported for the efficient synthesis of disubstituted bicyclo[1.1.1]pentane derivatives.
化学反応の分析
Types of Reactions: (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
科学的研究の応用
Chemistry: (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol is used as a building block in organic synthesis, particularly in the development of new materials and molecular architectures .
Biology and Medicine: The compound is explored as a bioisostere in drug discovery, where it can replace traditional functional groups to enhance the solubility, potency, and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including liquid crystals, molecular rods, and metal-organic frameworks .
作用機序
The mechanism of action of (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can enhance the binding affinity and specificity of the compound to its targets, potentially leading to improved therapeutic effects. The molecular pathways involved may include interactions with enzymes, receptors, and other biomolecules, depending on the specific application .
類似化合物との比較
Bicyclo[1.1.0]butanes: These compounds share a similar strained ring system and are used as intermediates in the synthesis of bicyclo[1.1.1]pentanes.
Uniqueness: (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its chemical reactivity and physical properties. The bicyclo[1.1.1]pentane core provides a distinct three-dimensional structure that can enhance the performance of the compound in various applications .
特性
IUPAC Name |
(3-butyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-9-5-10(6-9,7-9)8-11/h11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAYYMWTAQTSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)

![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2582680.png)


![3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2582684.png)



![4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE](/img/structure/B2582692.png)




